Here are some specific research areas where chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a role:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a coordination compound with the chemical formula C₁₆H₂₄Cl₂Rh₂ and a CAS number of 12092-47-6. This compound consists of two rhodium atoms, each coordinated to a chloride ion and a 1,5-cyclooctadiene ligand. The structure of this dimeric complex features a unique arrangement that allows it to act as an effective catalyst in various organic reactions, particularly in the field of organometallic chemistry. It typically appears as an orange to brown powder and has a melting point of approximately 243 °C .
Chloro(1,5-cyclooctadiene)rhodium(I) dimer is primarily known for its catalytic properties, particularly in coupling reactions. It facilitates the reaction between 1,3-dienes and activated methylene compounds, enabling the formation of new carbon-carbon bonds. This property is significant in synthetic organic chemistry, where it can be used to create complex molecular structures from simpler precursors . Additionally, it can participate in other reactions such as hydrogenation and hydrosilylation under specific conditions.
The synthesis of chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of rhodium(I) complexes with 1,5-cyclooctadiene in the presence of a chloride source. A common method includes:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer finds applications mainly in organic synthesis as a catalyst. Some notable applications include:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer shares similarities with other rhodium-based complexes but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds for comparison:
Compound Name | Formula | Notable Properties |
---|---|---|
Rhodium(I) Acetylacetonate | C₁₁H₁₃O₄Rh | Used as a catalyst for various organic reactions |
Rhodium(III) Chloride | Cl₃Rh | Commonly used precursor for rhodium complexes |
Rhodium(I) Phosphine Complexes | Varies | Known for their use in hydroformylation reactions |
Uniqueness of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: Unlike many other rhodium complexes that may require specific ligands or conditions for catalysis, chloro(1,5-cyclooctadiene)rhodium(I) dimer demonstrates versatility in facilitating reactions involving 1,3-dienes and activated hydrocarbons without extensive modifications to its structure . This makes it particularly valuable in synthetic organic chemistry where efficiency and effectiveness are paramount.
The dimeric structure of [RhCl(COD)]~2~ comprises two rhodium(I) centers bridged by chloride ligands and coordinated by 1,5-cyclooctadiene (COD). X-ray crystallography reveals a planar Rh~2~Cl~2~ core with each rhodium atom adopting a square-planar geometry [1]. Density functional theory (DFT) calculations corroborate this geometry, attributing stability to π-backbonding from rhodium’s d-orbitals to COD’s antibonding π* orbitals [4]. The planar arrangement minimizes steric clashes between COD ligands, allowing efficient electron delocalization across the dimer [1].
In contrast to iridium analogues, which exhibit a bent Rh~2~Cl~2~ core (dihedral angle: 86°), the rhodium dimer’s planar structure enhances ligand accessibility, critical for catalytic applications [1]. Theoretical models suggest that relativistic effects in iridium increase metal-ligand bond strengths, favoring a distorted geometry absent in rhodium complexes [5].
The Rh–Rh bond distance in [RhCl(COD)]~2~ exhibits remarkable sensitivity to electronic state changes. Ground-state X-ray diffraction measurements at 17 K yield a distance of 4.496 Å [2], while time-resolved diffraction under photoexcitation reveals a contraction to 3.64 Å in the triplet excited state (Table 1) [2]. This 0.86 Å shortening reflects population of a σ* antibonding orbital, weakening the Rh–Rh interaction transiently.
Table 1: Rh–Rh bond distances in [RhCl(COD)]~2~ under varying conditions
State | Distance (Å) | Method |
---|---|---|
Ground (17 K) | 4.496 [2] | X-ray diffraction |
Excited | 3.64 [2] | Time-resolved diffraction |
The contracted bond length increases electrophilicity at rhodium centers, facilitating oxidative addition reactions in catalysis [2]. However, the shallow potential energy surface of the Rh–Rh bond (evidenced by a low stretching frequency of 28 cm⁻¹) permits structural flexibility, enabling ligand substitution without dimer dissociation [2].
COD ligands adopt a bidentate coordination mode, binding via two alkene groups to each rhodium center. Nuclear magnetic resonance (NMR) studies reveal significant shielding of COD’s alkene protons (δ~H~ = 2.47 ppm) due to aromatic ring currents from adjacent fluorenyl groups in related complexes [4]. This electronic perturbation enhances rhodium’s electron-deficient character, priming it for substrate activation.
Square-planar geometry at rhodium is confirmed by ^31^P NMR spectra, which show distinct coupling constants (^1^J~RhP~ = 136.9 Hz) indicative of phosphine ligand binding trans to COD [4]. Substitution of COD with fluorobenzene alters the bite angle from 79.84° to 85.6°, demonstrating COD’s role in modulating steric strain [4].
Wiberg bond index (WBI) and Mayer bond order (MBO) analyses quantify bonding changes during electronic transitions. For the ground-state Rh–Rh bond, MBO values of 0.28 suggest weak metal-metal interaction, consistent with its long bond length [2]. Photoexcitation increases the MBO to 0.63, indicating stronger bonding in the excited state (Table 2) [2].
Table 2: Bond index comparisons for [RhCl(COD)]~2~
Bond Type | WBI | MBO | State |
---|---|---|---|
Rh–Rh | 0.45 | 0.28 | Ground [2] |
Rh–Rh | 0.78 | 0.63 | Excited [2] |
Rh–Cl | 0.92 | 0.89 | Ground [1] |
The Rh–Cl bonds exhibit high covalent character (WBI = 0.92), while COD’s C–C bonds show reduced bond orders (0.50–0.91) due to backbonding [5]. These metrics align with observed catalytic activity, where labile COD ligands facilitate substrate binding.
Chloro(cyclooctadiene)iridium(I) dimer, [IrCl(COD)]~2~, contrasts sharply with its rhodium counterpart. X-ray data reveal a bent Ir~2~Cl~2~ core (dihedral angle: 86°) and shorter Ir–Ir distance (3.86 Å vs. Rh–Rh 4.50 Å) [1]. Relativistic effects in iridium strengthen metal-ligand bonds, favoring a distorted geometry that reduces ligand substitution rates [1].
Table 3: Structural comparison of rhodium and iridium dimers
Parameter | [RhCl(COD)]~2~ | [IrCl(COD)]~2~ |
---|---|---|
M–M distance (Å) | 4.496 [2] | 3.86 [1] |
Core dihedral | 0° [1] | 86° [1] |
M–Cl WBI | 0.92 [1] | 0.95 [1] |
The planar rhodium dimer’s superior catalytic activity stems from its open geometry and flexible bonding, whereas iridium’s bent structure favors stability over reactivity [1].
Irritant;Environmental Hazard